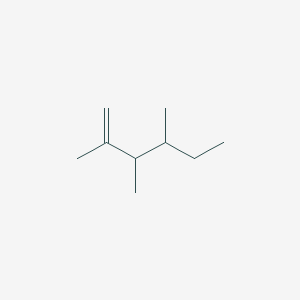

2,3,4-Trimethylhex-1-ene

Description

Properties

CAS No. |

65586-21-2 |

|---|---|

Molecular Formula |

C9H18 |

Molecular Weight |

126.24 g/mol |

IUPAC Name |

2,3,4-trimethylhex-1-ene |

InChI |

InChI=1S/C9H18/c1-6-8(4)9(5)7(2)3/h8-9H,2,6H2,1,3-5H3 |

InChI Key |

OQDSVTZNJJOWBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)C(=C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4-Trimethylhex-1-ene can be synthesized through various organic reactions. One common method involves the dehydration of alcohols. For instance, the dehydration of 2,3,4-trimethylhexanol in the presence of a strong acid like sulfuric acid can yield this compound. Another method involves the dehydrohalogenation of alkyl halides using a strong base such as potassium hydroxide.

Industrial Production Methods

On an industrial scale, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst at high temperatures. The resulting mixture is then separated, and this compound is isolated through distillation.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethylhex-1-ene undergoes several types of chemical reactions typical of alkenes:

Electrophilic Addition Reactions: This compound reacts with hydrogen halides (e.g., HBr, HCl) to form alkyl halides.

Oxidation Reactions: It can be oxidized to form alcohols, aldehydes, or carboxylic acids depending on the reagents and conditions used.

Polymerization: Under certain conditions, this compound can undergo polymerization to form long-chain polymers.

Common Reagents and Conditions

Hydrogen Halides: Reacts with HBr or HCl in the presence of a catalyst.

Oxidizing Agents: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.

Polymerization Catalysts: Ziegler-Natta catalysts are commonly used for polymerization reactions.

Major Products

Alkyl Halides: Formed from electrophilic addition reactions.

Alcohols, Aldehydes, and Carboxylic Acids: Formed from oxidation reactions.

Polymers: Formed from polymerization reactions.

Scientific Research Applications

2,3,4-Trimethylhex-1-ene has various applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

Biology: Studied for its potential interactions with biological molecules.

Medicine: Investigated for its potential use in drug synthesis and development.

Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The primary mechanism of action for 2,3,4-Trimethylhex-1-ene involves electrophilic addition reactions. The double bond in the compound acts as a nucleophile, attacking electrophiles such as hydrogen halides. This results in the formation of a carbocation intermediate, which then reacts with a nucleophile to form the final product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on 2,3,5-Trimethylhex-1-ene (CAS 2108145-25-9), a structural isomer of 2,3,4-Trimethylhex-1-ene. Below is a comparative analysis based on structural isomerism and inferred properties:

Structural and Molecular Comparison

Physical and Chemical Properties

- Branching Effects: Boiling Point: The 2,3,4-isomer likely has a higher boiling point than the 2,3,5-isomer due to reduced branching near the double bond, increasing intermolecular van der Waals forces .

Reactivity :

- Both isomers may undergo electrophilic addition reactions (e.g., hydrogenation, halogenation) at the double bond. However, steric hindrance from methyl groups in the 2,3,4-isomer could slow reaction kinetics compared to the 2,3,5-isomer.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3,4-Trimethylhex-1-ene, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves acid-catalyzed dehydration of 2,3,4-trimethylhexanol or alkylation of alkenes using organometallic reagents. To optimize efficiency:

- Control temperature (e.g., 80–100°C for dehydration) to minimize side reactions like carbocation rearrangements.

- Use anhydrous conditions and catalysts like H₂SO₄ or Al₂O₃ to enhance yield.

- Monitor reaction progress via gas chromatography (GC) with flame ionization detection (FID) to identify intermediates and byproducts .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., δ 4.8–5.2 ppm for terminal alkene protons).

- GC-MS : Optimize column polarity (e.g., DB-5MS) and ionization energy (70 eV) to resolve isomers and detect impurities.

- FT-IR : Confirm alkene presence via C=C stretching (~1640 cm⁻¹) and absence of OH peaks (~3200–3600 cm⁻¹) .

Advanced Research Questions

Q. How can stereochemical outcomes in the synthesis of this compound be analyzed, and what factors influence isomer formation?

- Methodological Answer :

- Use chiral GC columns or polarimetry to distinguish enantiomers. For diastereomers, compare NMR coupling constants (e.g., J values for vicinal protons).

- Factors influencing isomerization:

- Reaction temperature (higher temps favor thermodynamic products).

- Solvent polarity (aprotic solvents reduce carbocation rearrangements).

- Reference computational models (e.g., DFT calculations) to predict stability of intermediates .

Q. What strategies mitigate data contradictions in quantifying this compound in complex matrices (e.g., environmental samples)?

- Methodological Answer :

- Sample Preparation : Use liquid-liquid extraction (LLE) with hexane or solid-phase microextraction (SPME) to isolate the compound.

- Internal Standards : Add deuterated analogs (e.g., d₁₀-2,3,4-Trimethylhex-1-ene) to correct for matrix effects in GC-MS.

- Calibration Curves : Validate linearity (R² > 0.995) across expected concentration ranges.

- Interlaboratory Comparisons : Cross-validate results using protocols from CAS or NIST to resolve discrepancies .

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Substitute hydrogen with deuterium at reactive sites (e.g., allylic positions) to probe rate-determining steps.

- Radical Trapping : Add TEMPO or BHT to identify radical intermediates in oxidation reactions.

- Computational Modeling : Use software like Gaussian or ORCA to simulate transition states and compare activation energies with experimental data .

Data Presentation and Reproducibility

Q. What statistical methods are recommended for analyzing variability in synthetic yields of this compound?

- Methodological Answer :

- Perform triplicate experiments and apply ANOVA to assess significance of variables (e.g., catalyst type, temperature).

- Calculate confidence intervals (95% CI) for yield percentages.

- Report relative standard deviation (RSD) to quantify precision .

Q. How should researchers document storage conditions to ensure this compound stability during long-term studies?

- Methodological Answer :

- Store under inert atmosphere (N₂ or Ar) at –20°C in amber vials to prevent oxidation.

- Monitor degradation via periodic GC analysis; discard if impurity peaks exceed 5%.

- Reference safety data guidelines for handling volatile alkenes (e.g., flammability and toxicity protocols) .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.